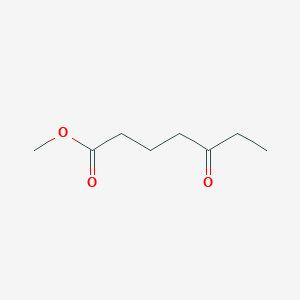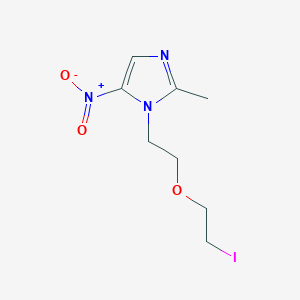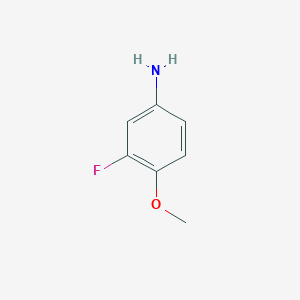
Illudalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Illudalic acid is a fungal natural product known for its bioactive properties, particularly as a selective inhibitor of protein tyrosine phosphatases (PTPs). It has garnered significant interest due to its potential therapeutic applications, especially in the treatment of diseases linked to PTPs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of illudalic acid has evolved over the years, with the initial 17-step synthesis reported in 1977 being progressively refined. A notable recent method involves a two-step process: convergent [4 + 2] benzannulation followed by one-pot coordinated functional group manipulations . The key trifunctional pharmacophore of this compound can be prepared from 3,3-dimethylcyclopentanone in a longest linear sequence of five steps .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the streamlined synthetic routes developed in recent research suggest potential for scalable production. The use of readily available modular building blocks and efficient reaction conditions are promising for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Illudalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its bioactivity .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include benzannulation agents, formylation reagents, and catalysts for coordinated functional group manipulations . The reaction conditions are typically mild to moderate, ensuring high yields and selectivity .
Major Products
The major products formed from the reactions involving this compound are its analogs, which have been shown to potently and selectively inhibit the LAR subfamily of PTPs .
Scientific Research Applications
Illudalic acid has a wide range of scientific research applications:
Mechanism of Action
Illudalic acid exerts its effects by selectively inhibiting the LAR subfamily of PTPs. It achieves this through covalent ligation with the catalytic cysteine residue of the enzyme, thereby blocking its activity . This mechanism is supported by mass spectrometric and mutational analyses .
Comparison with Similar Compounds
Illudalic acid is unique due to its selective inhibition of the LAR subfamily of PTPs. Similar compounds include:
Norstictic acid: Shares structural similarities and has shown promise as a PTP inhibitor.
Illudinine: An alkaloid congener of this compound, synthesized through a similar route.
Analogous indanes and tetralins: These compounds feature the same pharmacophore and have been prepared by similar synthetic routes.
This compound stands out for its efficiency in synthesis and potent bioactivity, making it a valuable compound for further research and development .
Properties
CAS No. |
18508-77-5 |
|---|---|
Molecular Formula |
C15H16O5 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
3,6-dihydroxy-8,8-dimethyl-1-oxo-3,4,7,9-tetrahydrocyclopenta[h]isochromene-5-carbaldehyde |
InChI |
InChI=1S/C15H16O5/c1-15(2)4-8-9(5-15)13(18)10(6-16)7-3-11(17)20-14(19)12(7)8/h6,11,17-18H,3-5H2,1-2H3 |
InChI Key |
BDEDPKFUFGCVCJ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C3C(=C(C(=C2C1)O)C=O)CC(OC3=O)O)C |
Canonical SMILES |
CC1(CC2=C3C(=C(C(=C2C1)O)C=O)CC(OC3=O)O)C |
Synonyms |
3,6-dihydroxy-8,8-dimethyl-1-oxo-1,3,4,7,8,9-hexahydro-cyclopenta(h)isochromene-5-carbaldehyde illudalic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















